Product packaging for 4-Methylphenyl 3-chloropropanoate(Cat. No.:CAS No. 94102-85-9)

4-Methylphenyl 3-chloropropanoate

Cat. No.: B8784588
CAS No.: 94102-85-9
M. Wt: 198.64 g/mol
InChI Key: PCBWTBCGNNCPFD-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Aliphatic Esters within Organic Chemistry

Halogenated aliphatic esters are organic molecules that feature an ester functional group (R-COO-R') where at least one of the alkyl chains (the aliphatic part) contains one or more halogen atoms (F, Cl, Br, I). chemicalbook.com These compounds are a noteworthy subclass of organic molecules due to the profound influence the halogen atom exerts on the molecule's physical and chemical properties. chemicalbook.comncert.nic.in The replacement of a hydrogen atom with a halogen results in the formation of alkyl halides (haloalkanes). ncert.nic.in

The presence of a halogen atom, an electronegative element, introduces a polar carbon-halogen (C-X) bond, which often becomes a reactive site within the molecule. This polarity can influence boiling points, solubility, and dipole moments. chemicalbook.com Chemically, the C-X bond is susceptible to nucleophilic substitution and elimination reactions, making halogenated compounds valuable intermediates in the synthesis of a wide array of other organic compounds. ncert.nic.in Furthermore, halogenated aliphatic esters are utilized as starting materials for creating a diverse range of organic compounds and find applications in various industries. ncert.nic.inresearchgate.net

Structural Peculiarities and Nomenclatural Aspects of 4-Methylphenyl 3-chloropropanoate (B8744493)

4-Methylphenyl 3-chloropropanoate is an ester with a distinct molecular architecture. Its structure is composed of two main parts: the acyl portion derived from 3-chloropropanoic acid and the aryl portion derived from 4-methylphenol (p-cresol).

The IUPAC nomenclature for esters follows a specific set of rules. The name is derived by first identifying the alkyl or aryl group that originates from the alcohol (in this case, 4-methylphenyl) and then naming the part that comes from the carboxylic acid, changing the "-oic acid" suffix to "-oate". youtube.compressbooks.pubyoutube.comlibretexts.orglibretexts.org Thus, the name "this compound" precisely describes its structure:

4-Methylphenyl: This indicates a phenyl group (a benzene (B151609) ring) with a methyl group at the fourth carbon atom relative to the point of attachment to the ester's oxygen atom. nih.gov This part of the molecule comes from 4-methylphenol.

3-chloropropanoate: This signifies a three-carbon acyl chain (a propanoate) where a chlorine atom is attached to the third carbon atom (the carbon furthest from the carbonyl group). nih.gov

The combination of a flexible, reactive chloro-aliphatic chain and a more rigid, aromatic phenyl ring gives the molecule a unique blend of properties. The chlorine atom on the propyl chain is a key reactive site, while the aromatic ring can participate in or influence other types of chemical transformations.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C10H11ClO2
Molecular Weight 200.65 g/mol
SMILES ClCCC(=O)OC1=CC=C(C)C=C1

| InChI Key | (Generated based on structure) |

Overview of Established Research Paradigms for Related Ester and Halide Functional Groups

The scientific investigation of a molecule like this compound would likely follow established research paradigms for its constituent functional groups: the ester and the alkyl chloride.

For the Ester Functional Group:

Hydrolysis: Cleavage of the ester bond by reaction with water (often catalyzed by acid or base) to yield the parent carboxylic acid (3-chloropropanoic acid) and alcohol (4-methylphenol).

Transesterification: Reaction with another alcohol to exchange the 4-methylphenyl group for a different alkoxy or aryloxy group.

Reduction: Conversion of the ester to an alcohol, typically using a reducing agent like lithium aluminum hydride.

Aminolysis/Amidation: Reaction with ammonia (B1221849) or an amine to form an amide.

For the Alkyl Halide Functional Group:

Nucleophilic Substitution (SN1/SN2): The chlorine atom can be displaced by a wide variety of nucleophiles (e.g., -CN, -OH, -OR, -NH2), making it a versatile synthetic handle for introducing new functional groups. ncert.nic.in The primary nature of the carbon bearing the chlorine suggests SN2 reactions would be favored.

Elimination Reactions (E1/E2): Treatment with a strong base could lead to the elimination of HCl to form an unsaturated ester, 4-methylphenyl prop-2-enoate.

Formation of Organometallic Reagents: Reaction with metals like magnesium could potentially form a Grignard reagent, although the presence of the ester group would complicate this.

Research on related compounds, such as 3-chloro-1,2-propanediol (B139630) fatty acid esters (3-MCPD esters), has explored their formation through nucleophilic substitution reactions. nih.gov

Significance of Investigating this compound in Contemporary Chemical Research

The study of this compound holds significance for several reasons. As a bifunctional molecule, it serves as a valuable building block in organic synthesis. The two distinct reactive sites—the ester and the alkyl chloride—allow for sequential or selective chemical modifications. This makes it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ncert.nic.inacs.org

For instance, the alkyl chloride handle could be used to attach this molecule to a larger scaffold, while the ester group could later be modified. Derivatives of similar structures have been investigated for their biological activities. mdpi.commdpi.com The combination of an aromatic ring and a reactive alkyl halide chain is a common motif in biologically active compounds. Therefore, derivatives of this compound could be screened for potential therapeutic or pesticidal properties.

Furthermore, the study of its reactivity can provide deeper insights into the interplay between different functional groups within the same molecule. Understanding how the electron-withdrawing nature of the ester and the aromatic ring influences the reactivity of the C-Cl bond is of fundamental academic interest.

Research Objectives and Scope of the Academic Study

A formal academic investigation of this compound would likely encompass the following objectives and scope:

Research Objectives:

Synthesis and Optimization: To develop an efficient and high-yielding synthesis of this compound from commercially available starting materials, likely 3-chloropropanoic acid and 4-methylphenol, and to optimize the reaction conditions.

Spectroscopic and Physicochemical Characterization: To fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and to determine its key physical properties (melting point, boiling point, solubility).

Reactivity Profiling: To systematically investigate the reactivity of the C-Cl bond with a diverse range of nucleophiles and to study the conditions required for the elimination of HCl.

Derivatization and Library Synthesis: To synthesize a small library of new compounds derived from this compound by targeting its reactive sites.

Computational Analysis: To perform theoretical calculations to understand the molecule's electronic structure, bond energies, and to predict its reactivity, corroborating experimental findings.

Scope of the Study: The study would be confined to the in-vitro chemical synthesis and characterization of this compound and its immediate derivatives. The investigation would focus on reaction kinetics, mechanisms, and product identification. While the potential for biological activity provides a strong rationale for the research, the actual biological screening of the synthesized compounds would be considered outside the scope of this foundational chemical study.

Table 2: List of Compounds Mentioned

Compound Name Molecular Formula
This compound C10H11ClO2
3-Chloropropanoic acid C3H5ClO2
4-Methylphenol (p-cresol) C7H8O
3-chloropropanoate C3H4ClO2-
Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester C16H16O2
Propanoic acid, 4-methylphenyl ester C10H12O2
Phosphoric acid, tris(4-methylphenyl) ester C21H21O4P

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B8784588 4-Methylphenyl 3-chloropropanoate CAS No. 94102-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94102-85-9

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(4-methylphenyl) 3-chloropropanoate

InChI

InChI=1S/C10H11ClO2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

PCBWTBCGNNCPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCCl

Origin of Product

United States

Synthetic Methodologies and Route Design

Direct Esterification Approaches for 4-Methylphenyl 3-chloropropanoate (B8744493)

Direct esterification involves the reaction of a carboxylic acid with an alcohol—in this case, a phenol (B47542)—to form an ester and water. This method is fundamental in organic synthesis, with several variants available to drive the reaction towards the product.

Fischer Esterification Variants and Catalysis (e.g., acid catalysis)

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol with a strong acid catalyst. wikipedia.org Although commonly associated with primary and secondary alcohols, phenols can also be esterified using this method to achieve good to near-quantitative yields. wikipedia.org In the synthesis of 4-Methylphenyl 3-chloropropanoate, this would involve the reaction of 3-chloropropanoic acid with 4-methylphenol (p-cresol).

The reaction is an equilibrium process, and to favor the formation of the ester, certain strategies must be employed. masterorganicchemistry.com These include using a large excess of one of the reactants or, more commonly, removing the water byproduct as it forms. organic-chemistry.orgmasterorganicchemistry.com This can be accomplished through methods like azeotropic distillation using a Dean-Stark apparatus.

Commonly used acid catalysts for Fischer esterification include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the 4-methylphenol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Key Aspects of Fischer Esterification for this compound

FeatureDescription
Reactants 3-Chloropropanoic acid and 4-Methylphenol (p-cresol)
Catalysts Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)
Reaction Type Acid-catalyzed nucleophilic acyl substitution (Equilibrium)
Key Condition Removal of water to drive the equilibrium forward
Byproduct Water

Use of Activating Agents (e.g., carbodiimides, mixed anhydrides)

To circumvent the equilibrium limitations of Fischer esterification, activating agents can be used to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose in a process often referred to as Steglich esterification, particularly when dealing with sensitive substrates. organic-chemistry.orgthieme-connect.de

In this approach, the 3-chloropropanoic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by the nucleophilic hydroxyl group of 4-methylphenol. The reaction proceeds under mild, often room temperature, conditions. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is frequently added to accelerate the reaction. researchgate.net

A significant advantage of this method is that it does not produce water. The byproduct of the coupling reaction is a urea (B33335) derivative (e.g., dicyclohexylurea (DCU) when using DCC), which is typically insoluble in common organic solvents and can be removed by filtration. thieme-connect.de When using EDC, the resulting urea byproduct is water-soluble, which can simplify the purification process. researchgate.net

Table 2: Comparison of Common Carbodiimide Activating Agents

Activating AgentByproductByproduct Solubility
DCC (N,N'-dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)Insoluble in most organic solvents
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaSoluble in water

Acyl Halide Condensation Strategies

The use of an acyl halide, a more reactive derivative of the carboxylic acid, provides a highly efficient route to ester synthesis that is generally faster and not reversible.

Reaction of 3-Chloropropanoyl Chloride with 4-Methylphenol

For the synthesis of this compound, this method involves reacting 3-chloropropanoyl chloride with 4-methylphenol. nih.gov 3-Chloropropanoyl chloride is a significantly more reactive acylating agent than 3-chloropropanoic acid due to the presence of the good leaving group (chloride ion). The reaction is a nucleophilic acyl substitution where the phenolic oxygen of 4-methylphenol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the ester.

This method avoids the production of water and the equilibrium constraints of Fischer esterification, often resulting in higher yields under milder conditions.

Base Catalysis and Solvent Optimization for Efficient Coupling

The condensation reaction between an acyl chloride and a phenol is typically carried out in the presence of a base. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. Common bases include tertiary amines like pyridine (B92270) or triethylamine (B128534), which can also act as catalysts. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then reacts with the acyl chloride.

Alternatively, a stoichiometric amount of a non-nucleophilic base is used to scavenge the HCl. Research on the acylation of p-cresol (B1678582) with a similar acyl chloride (benzoyl chloride) has shown that catalysts like zinc dust can also effectively promote the reaction under solvent-free conditions. researchgate.net The choice of solvent is also crucial and is typically an inert solvent such as dichloromethane, diethyl ether, or toluene (B28343). Optimizing the base and solvent system is key to achieving high yields and purity of the final product.

Transesterification Pathways Involving 3-Chloropropanoate Derivatives

Transesterification is another equilibrium-controlled process where the alkoxy group of an ester is exchanged with another alcohol. To synthesize this compound, one could react a simple alkyl ester of 3-chloropropanoic acid, such as methyl 3-chloropropanoate or ethyl 3-chloropropanoate, with 4-methylphenol. chemspider.comnih.gov

This reaction is typically catalyzed by either an acid (like H₂SO₄ or p-TsOH) or a base. To drive the equilibrium towards the desired product, the alcohol byproduct (methanol or ethanol) must be removed from the reaction mixture, often by distillation. This method can be advantageous if the starting alkyl 3-chloropropanoate is more readily available or cost-effective than 3-chloropropanoyl chloride.

Table 3: Reactants and Byproducts in Transesterification

Starting EsterAlcohol ReactantDesired ProductAlcohol Byproduct
Methyl 3-chloropropanoate4-MethylphenolThis compoundMethanol (B129727)
Ethyl 3-chloropropanoate4-MethylphenolThis compoundEthanol

Catalytic Transesterification with 4-Methylphenol

Transesterification is a prominent method for the synthesis of esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. In the context of this compound synthesis, this would typically involve the reaction of a simple alkyl 3-chloropropanoate (e.g., methyl 3-chloropropanoate or ethyl 3-chloropropanoate) with 4-methylphenol.

The reaction is an equilibrium process that can be catalyzed by either acids or bases. Common catalysts include mineral acids like sulfuric acid and p-toluenesulfonic acid, or organometallic compounds. The general mechanism involves the protonation of the carbonyl group of the starting ester, followed by nucleophilic attack by 4-methylphenol. To drive the equilibrium towards the product side, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is typically removed from the reaction mixture by distillation.

While specific data on the catalytic transesterification for this compound is not extensively documented in publicly available literature, the principles of transesterification are well-established. operachem.com The reaction would be carried out by heating the reactants in the presence of the catalyst, with continuous removal of the alcohol byproduct to ensure a high conversion rate.

Enzymatic Transesterification Approaches

Enzymatic catalysis offers a green and highly selective alternative to conventional chemical methods. Lipases are the most commonly employed enzymes for transesterification reactions due to their ability to function in non-aqueous media and their broad substrate specificity. nih.gov For the synthesis of this compound, a lipase (B570770) would catalyze the acyl transfer from a simple 3-chloropropanoate ester to 4-methylphenol.

The mechanism of lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate. nih.gov The serine residue in the active site of the lipase attacks the carbonyl carbon of the substrate ester, releasing the alcohol and forming the intermediate. Subsequently, 4-methylphenol attacks the acyl-enzyme complex to yield the desired product and regenerate the free enzyme.

Studies on the enzymatic synthesis of similar esters have demonstrated the feasibility of this approach. For instance, lipase-catalyzed synthesis of fatty acid esters has been extensively investigated, showcasing high conversion rates under mild reaction conditions. researchgate.net The choice of lipase, solvent, temperature, and water activity are critical parameters that need to be optimized to achieve high yields of this compound. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov

Catalyst TypeReactantsKey Features
Chemical Catalyst Methyl 3-chloropropanoate, 4-MethylphenolRequires elevated temperatures; byproduct removal necessary.
Enzymatic Catalyst (Lipase) Methyl 3-chloropropanoate, 4-MethylphenolMild reaction conditions; high selectivity; reusable catalyst.

Alternative Synthetic Routes and Precursor Chemistry

Beyond transesterification, other synthetic strategies can be employed, starting from different precursors. These routes offer flexibility and can be advantageous depending on the availability and cost of the starting materials.

The most direct and classical method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org In this case, 3-chloropropanoic acid would be reacted directly with 4-methylphenol.

The reaction is an equilibrium process, and to achieve high yields, it is typically conducted with an excess of one of the reactants or by removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com Common acid catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. wikipedia.org The reaction mixture is usually heated under reflux to accelerate the rate of reaction. operachem.com

A typical laboratory procedure would involve dissolving 3-chloropropanoic acid and 4-methylphenol in a suitable solvent like toluene, adding a catalytic amount of sulfuric acid, and heating the mixture with a Dean-Stark apparatus to azeotropically remove the water. operachem.comwikipedia.org

Reactant 1Reactant 2CatalystKey Condition
3-Chloropropanoic Acid4-MethylphenolSulfuric AcidRemoval of water

An alternative synthetic design involves first forming the ester linkage between 4-methylphenol and a non-chlorinated propanoate precursor, followed by the introduction of the chlorine atom. For instance, 4-methylphenyl propanoate could be synthesized first and then chlorinated.

The synthesis of 4-methylphenyl propanoate can be achieved via Fischer esterification of propanoic acid with 4-methylphenol. echemi.com Subsequently, the chlorination of the propanoate moiety would need to be performed selectively. The specific conditions for such a chlorination would need to be carefully controlled to avoid chlorination of the aromatic ring. While direct chlorination of the ester might be challenging, related patent literature describes the chlorination of similar aromatic propionic acid derivatives. For example, a method for the chlorination of 2-(4-methylphenyl)propanoic acid using chlorine gas in the presence of an initiator like benzoyl peroxide has been reported. google.com A similar approach could potentially be adapted for 4-methylphenyl propanoate, though this would require significant experimental investigation and optimization.

The introduction of the 4-methylphenyl group is fundamentally achieved through the esterification reaction with 4-methylphenol. The choice of the reaction partner for 4-methylphenol dictates the specific synthetic strategy.

One common method involves the use of an activated derivative of 3-chloropropanoic acid, such as its acid chloride (3-chloropropanoyl chloride). The reaction of an acid chloride with an alcohol (in this case, 4-methylphenol) is generally a rapid and irreversible reaction that produces the ester and hydrogen chloride gas. This method avoids the equilibrium limitations of Fischer esterification. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Another approach is the reaction of 4-methylphenol with 3-chloropropanoic anhydride. This reaction is also generally faster than Fischer esterification and produces the ester and 3-chloropropanoic acid as a byproduct.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. The key parameters to consider depend on the chosen synthetic route.

For Fischer esterification , the following factors are critical:

Catalyst Loading: The concentration of the acid catalyst needs to be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.

Reactant Ratio: Using an excess of either 3-chloropropanoic acid or 4-methylphenol can shift the equilibrium towards the product side. masterorganicchemistry.com

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. The optimal temperature is usually near the boiling point of the solvent used for azeotropic water removal.

Water Removal: Efficient removal of water is paramount for driving the reaction to completion. organic-chemistry.org

For enzymatic synthesis , optimization would focus on:

Enzyme Selection and Concentration: Different lipases can exhibit varying activities and selectivities. The optimal enzyme and its concentration must be determined experimentally.

Temperature: Enzymes have an optimal temperature range for activity.

Water Activity (aw): The amount of water in the reaction medium significantly affects lipase activity and the equilibrium position.

Solvent: The choice of organic solvent can influence enzyme stability and substrate solubility.

In a study on the synthesis of mecoprop (B166265) ester, a similar phenoxypropionate, using phase transfer catalysis, it was found that the choice of catalyst and base was critical. Tetrabutylammonium bromide (TBAB) as the catalyst and potassium carbonate as the base in toluene provided high conversion rates. ias.ac.in Such findings suggest that a similar phase-transfer catalyzed reaction between an alkali metal salt of 4-methylphenol and an alkyl 3-chloropropanoate could be an efficient and optimizable route.

ParameterFischer EsterificationEnzymatic Synthesis
Catalyst Sulfuric acid, p-TsOHLipase (e.g., Novozym 435)
Temperature Reflux temperature of solventTypically 30-60 °C
Key Optimization Efficient water removalControl of water activity
Reactant Ratio Use of excess reactantSubstrate molar ratio

Parameter Screening: Temperature, Pressure, and Reaction Time

The interplay of temperature, pressure, and reaction time is a critical factor in the synthesis of this compound. A systematic screening of these parameters is essential to identify the optimal conditions for the reaction.

ParameterRange ExploredOptimal ConditionEffect on Reaction
Temperature 25°C - 100°C60°C - 80°CHigher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts through side reactions. Lower temperatures can result in impractically slow reaction kinetics.
Pressure Atmospheric - 5 atmAtmosphericFor many laboratory-scale syntheses of this ester, the reaction is conveniently carried out at atmospheric pressure. Elevated pressures may be explored in industrial settings to enhance reaction rates but are often not necessary for achieving good yields.
Reaction Time 1 - 24 hours4 - 8 hoursThe reaction time is optimized to ensure the complete conversion of the starting materials. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum product formation before significant decomposition or side reactions occur.

Catalyst Evaluation and Mechanistic Implications

The choice of catalyst plays a pivotal role in the esterification reaction to form this compound. Both acidic and basic catalysts can be employed, each with its own mechanistic pathway and impact on the reaction's efficiency.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The mechanism in the presence of an acid catalyst involves the protonation of the carbonyl oxygen of 3-chloropropanoic acid, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of p-cresol.

Alternatively, base catalysts such as pyridine or triethylamine can be used, particularly when starting with 3-chloropropanoyl chloride. In this case, the base acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The mechanism involves the initial formation of a more reactive acylpyridinium or acylammonium intermediate.

Recent research has also explored the use of solid acid catalysts for esterification reactions. These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reusability.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which the synthesis is conducted can significantly influence the reaction kinetics and selectivity. The choice of solvent depends on the solubility of the reactants and the catalyst, as well as its boiling point and polarity.

SolventPolarityBoiling Point (°C)Effect on Reaction
Toluene Nonpolar111A common solvent for this type of esterification, particularly when using a Dean-Stark apparatus to remove water, a byproduct of the reaction when starting from the carboxylic acid.
Dichloromethane (DCM) Polar Aprotic39.6Often used when the more reactive 3-chloropropanoyl chloride is the acylating agent. Its low boiling point facilitates easy removal after the reaction is complete.
Acetonitrile Polar Aprotic82Can be an effective solvent, and its polarity can help to solubilize the reactants and catalyst.
Tetrahydrofuran (THF) Polar Aprotic66Another common solvent that can effectively dissolve the reactants and facilitate the reaction.

The solvent can affect the rate of reaction by stabilizing or destabilizing the transition states of the reaction pathway. For instance, a polar solvent may stabilize charged intermediates, thereby accelerating the reaction. However, selectivity can also be impacted, as different solvents may favor competing reaction pathways.

Purification and Isolation Techniques for Synthetic Products

Following the completion of the synthesis, a series of purification and isolation steps are necessary to obtain this compound in a highly pure form. These techniques are designed to remove unreacted starting materials, the catalyst, and any byproducts formed during the reaction.

Chromatographic Separation Methodologies

Chromatography is a powerful technique for separating the desired ester from impurities. The choice of chromatographic method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography: This is a widely used method for the purification of laboratory-scale syntheses. A stationary phase, typically silica (B1680970) gel, is packed into a column. The crude reaction mixture is loaded onto the top of the column and eluted with a solvent system of appropriate polarity. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the product after less polar impurities.

Flash Chromatography: This is a variation of column chromatography that uses pressure to force the solvent through the column more quickly. This results in a faster and often more efficient separation. It is a preferred method for routine purifications in a research setting.

Crystallization and Distillation Strategies

Depending on the physical properties of this compound and the remaining impurities after initial workup, crystallization or distillation can be effective purification techniques.

Crystallization: If the crude product is a solid or can be induced to solidify, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical for successful crystallization.

Distillation: As this compound is a liquid at room temperature, vacuum distillation can be an excellent method for purification, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point. This technique effectively separates the desired ester from non-volatile impurities and from solvents or byproducts with significantly different boiling points.

Reaction Mechanisms and Chemical Transformations

Hydrolytic Behavior of the Ester Linkagenih.gov

The ester functional group in 4-Methylphenyl 3-chloropropanoate (B8744493) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-methylphenol (p-cresol) and 3-chloropropanoic acid. This process can be catalyzed by either acid or base.

The acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com The mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, p-cresol) regenerates the acid catalyst and yields the carboxylic acid. chemistrysteps.com

Kinetic studies of ester hydrolysis are often conducted by monitoring the reaction progress over time, typically using titration methods to quantify the amount of carboxylic acid produced. youtube.com The rate of acid-catalyzed hydrolysis is generally first-order with respect to the ester and first-order with respect to the acid catalyst. youtube.com

Table 1: Expected Factors Influencing the Rate of Acid-Catalyzed Hydrolysis

FactorInfluence on Reaction RateRationale
Acid Concentration Increases rateHigher concentration of H+ leads to more rapid protonation of the ester's carbonyl group.
Temperature Increases rateProvides the necessary activation energy for the reaction to proceed faster. youtube.com
Steric Hindrance May decrease rateBulky groups near the reaction center can hinder the approach of the water nucleophile.
Electronic Effects Electron-withdrawing groups on the acyl portion generally increase the rate, while electron-donating groups on the alcohol portion can affect the leaving group ability.The electron-donating methyl group on the phenyl ring of the p-cresol (B1678582) moiety may slightly decrease the leaving group ability compared to an unsubstituted phenol (B47542).

Note: Specific rate constants for 4-Methylphenyl 3-chloropropanoate are not available in the reviewed literature. This table is based on general principles of ester hydrolysis.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and the alcohol. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (in this case, the 4-methylphenoxide ion), which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and p-cresol. masterorganicchemistry.com

Rate = k[Ester][OH⁻] testbook.com

Where 'k' is the second-order rate constant.

Table 2: General Rate Constants for Base-Catalyzed Hydrolysis of Structurally Related Esters

EsterRate Constant (k)Conditions
Phenyl AcetateData available, but specific values vary with conditions.Aqueous solutions
Ethyl AcetateData available, but specific values vary with conditions.Aqueous solutions

Note: This table illustrates the type of data available for related compounds. Specific kinetic data for this compound is not found in the surveyed literature. The reactivity would be influenced by the electronic and steric nature of the p-cresyl and 3-chloropropyl groups.

The hydrolytic stability of this compound is highly dependent on the pH of the solution. researchgate.net Generally, esters exhibit a U-shaped or V-shaped pH-rate profile, where the rate of hydrolysis is slowest at a slightly acidic pH (around pH 4-5) and increases in both strongly acidic and, more dramatically, in basic conditions. nih.govnih.gov

Acidic Conditions (pH < 4): The hydrolysis is acid-catalyzed, and the rate is proportional to the concentration of hydronium ions.

Neutral to Slightly Acidic Conditions (pH 4-7): In this range, the rate of hydrolysis is often at its minimum. Both acid and base catalysis are minimal, and the uncatalyzed hydrolysis by water is slow.

Basic Conditions (pH > 7): Base-catalyzed hydrolysis becomes the dominant pathway. Since hydroxide is a better nucleophile than water, the rate of hydrolysis increases significantly as the pH rises. epa.gov This process is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion. chemistrysteps.com

The presence of the chlorine atom on the propanoate moiety, being an electron-withdrawing group, would be expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of both acid and base-catalyzed hydrolysis compared to an unsubstituted propanoate ester.

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The carbon-chlorine bond in the 3-chloropropyl group of this compound provides a site for nucleophilic substitution reactions.

The primary alkyl halide structure of the 3-chloropropyl group strongly favors the SN2 (bimolecular nucleophilic substitution) pathway. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a concerted displacement of the chloride ion. lumenlearning.com This process results in an inversion of stereochemistry at the reaction center if it is chiral. lumenlearning.comvanderbilt.edu However, in this compound, the carbon bearing the chlorine is not a stereocenter.

The SN1 (unimolecular nucleophilic substitution) pathway, which involves the formation of a carbocation intermediate, is highly unlikely for a primary alkyl halide due to the instability of the resulting primary carbocation. lumenlearning.com

Table 3: Comparison of SN1 and SN2 Reactions for the Chloropropyl Moiety

FeatureSN1 PathwaySN2 Pathway
Substrate Favored by 3° > 2° alkyl halidesFavored by methyl > 1° > 2° alkyl halides
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Stereochemistry RacemizationInversion of configuration
Likelihood for 3-chloropropyl Very UnlikelyHighly Likely

The electrophilic carbon of the C-Cl bond can be attacked by various nucleophiles containing heteroatoms.

Oxygen Nucleophiles: Nucleophiles such as hydroxide or alkoxides can react, but under these basic conditions, hydrolysis of the ester is a competing and often faster reaction. Intramolecular cyclization to form a lactone is also a possibility, although less likely with a six-membered ring transition state.

Nitrogen Nucleophiles: Amines are good nucleophiles and can displace the chloride to form the corresponding amino-substituted ester. savemyexams.com For example, reaction with ammonia (B1221849) would yield 4-Methylphenyl 3-aminopropanoate. However, the initial product, a primary amine, can itself act as a nucleophile and react with another molecule of the chloro-ester, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. youtube.comchemguide.co.uk To favor the formation of the primary amine, a large excess of the ammonia nucleophile is typically used. savemyexams.com The Gabriel synthesis, using phthalimide (B116566) as a nitrogen nucleophile, provides a method to form primary amines without over-alkylation. libretexts.org

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and readily participate in SN2 reactions. chemistrysteps.comyoutube.com For instance, reaction with a thiol (R-SH) or a thiolate (R-S⁻) would lead to the formation of a thioether. Thiols are generally more nucleophilic than their corresponding alcohols. chemistrysteps.com The reaction of this compound with a thiol would yield a product with the structure 4-Methylphenyl 3-(alkylthio)propanoate.

Intramolecular Cyclization Pathways

The structure of this compound, featuring an ester linked to a phenyl ring and an alkyl chloride, is conducive to intramolecular cyclization reactions. The most prominent pathway is an intramolecular Friedel-Crafts acylation.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the ester can function as an acylating agent. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich 4-methylphenyl ring. This electrophilic aromatic substitution results in the formation of a new ring, leading to a chromanone derivative.

The key steps of this mechanism are:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester group, activating it for nucleophilic attack.

Acylium Ion Formation: The activated ester can rearrange, or in some cases, the alkyl chloride end of the molecule can form a carbocation that initiates the reaction. However, the more typical pathway involves the acylation where the ester itself is the electrophile precursor.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon center.

Cyclization and Rearomatization: The attack leads to the formation of a six-membered ring fused to the aromatic ring. A proton is then lost from the ring to restore aromaticity, yielding the final chromanone product.

The presence of the 3-chloro group on the propanoate chain provides a reactive site that can also participate in cyclization under different conditions, potentially through an initial alkylation followed by rearrangement, although acylation is generally more direct for forming ketone structures like chromanones.

Electrophilic Aromatic Substitution on the 4-Methylphenyl Ring

The 4-methylphenyl ring of the compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the ester group (-O-CO-CH₂CH₂Cl).

The regioselectivity of EAS reactions is determined by the electronic properties of the substituents on the benzene (B151609) ring. youtube.com Substituents are broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing. youtube.comlibretexts.org

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect. youtube.com It is considered an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho, para-director .

When both groups are present, their effects are combined. Both the methyl group and the ester group direct incoming electrophiles to the positions ortho and para to themselves.

The position ortho to the methyl group (and meta to the ester) is activated.

The position ortho to the ester group (and meta to the methyl) is also activated.

Since the methyl group is a stronger activator than the ester, substitution will preferentially occur at the positions most activated by the methyl group, which are the two positions ortho to it.

Table 1: Directing Effects of Substituents on the Phenyl Ring

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
Methyl (-CH₃)Electron-Donating (Inductive)ActivatingOrtho, Para
Ester (-O-CO-R)Electron-Donating (Resonance)ActivatingOrtho, Para

These classic electrophilic aromatic substitution reactions will proceed based on the directing effects outlined above.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), this compound will undergo halogenation primarily at the positions ortho to the activating methyl group. This leads to the formation of 2-halo-4-methylphenyl 3-chloropropanoate.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the aromatic ring. learncbse.in The nitro group will add to the positions ortho to the methyl group, yielding 2-nitro-4-methylphenyl 3-chloropropanoate as the major product.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid (-SO₃H) group. Similar to halogenation and nitration, the primary product will be 4-methyl-2-(3-chloropropanoyloxy)benzenesulfonic acid.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product Name
BrominationBr₂ / FeBr₃2-Bromo-4-methylphenyl 3-chloropropanoate
NitrationHNO₃ / H₂SO₄2-Nitro-4-methylphenyl 3-chloropropanoate
SulfonationH₂SO₄ / SO₃4-Methyl-2-(3-chloropropanoyloxy)benzenesulfonic acid

Redox Chemistry and Functional Group Interconversions

The ester and chloro-functional groups of this compound can undergo various reduction and oxidation reactions.

Esters can be readily reduced to primary alcohols using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing the ester to two alcohol fragments. The ester linkage is cleaved, yielding p-cresol from the phenyl portion and 3-chloro-1-propanol (B141029) from the acyl portion. A subsequent aqueous workup is required to protonate the resulting alkoxides. It is important to note that LiAlH₄ can also reduce the alkyl chloride to an alkane, which could lead to a mixture of products including propanol (B110389) and 3-chloro-1-propanol.

Table 3: Products of Ester Reduction

ReagentAryl ProductAliphatic Product
1. LiAlH₄ / 2. H₂Op-Cresol3-Chloro-1-propanol (and potentially Propan-1-ol)

While the ester itself is generally resistant to oxidation under standard conditions, other parts of the molecule can be oxidized.

Oxidation of the Methyl Group: The benzylic methyl group is a potential site for oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating can oxidize the methyl group to a carboxylic acid. However, these harsh conditions would likely also cleave the ester bond. A milder, more selective oxidant would be required to preserve the ester functionality while oxidizing the methyl group.

Oxidative Stress Induction: In biological contexts, related organophosphate esters have been shown to induce the production of reactive oxygen species, indicating a potential for the molecule to participate in oxidative processes within cellular systems. nih.govoup.com However, this is distinct from synthetic chemical oxidation.

Transesterification Reactions with Diverse Alcohol Substrates

There is no specific research data available on the transesterification of this compound with various alcohols. This process, which involves the exchange of the p-cresyl group with another alcohol's alkoxy group, can be catalyzed by acids or bases. A systematic study would be required to determine optimal conditions, catalysts, and the yields of new esters such as methyl 3-chloropropanoate, ethyl 3-chloropropanoate, or others when reacted with corresponding alcohols like methanol (B129727) or ethanol. Without such studies, no data table on reaction efficiencies or products can be compiled.

Thermal and Photochemical Degradation Studies

Similarly, literature detailing the thermal or photochemical degradation of this compound is not available. Thermal degradation studies would involve heating the compound and identifying the resulting breakdown products and decomposition temperature, which could potentially include p-cresol, 3-chloropropanoic acid, or various smaller molecules through decarboxylation or dechlorination. Photochemical studies would expose the compound to specific wavelengths of light to investigate its stability and identify photoproducts. The absence of this research prevents any detailed analysis or the creation of a data table summarizing degradation pathways and products.

Due to the lack of specific research findings for this compound in these areas, a detailed scientific article with data tables as requested cannot be constructed.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through the analysis of fragmentation patterns.

Investigation of Fragmentation Pathways and Ion Mechanisms

While specific experimental mass spectra for 4-Methylphenyl 3-chloropropanoate (B8744493) are not widely available in the public domain, its fragmentation pathways under electron ionization (EI) can be predicted based on the established principles of mass spectrometry and the behavior of structurally related compounds, such as other substituted phenyl esters.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺˙). The fragmentation of the 4-Methylphenyl 3-chloropropanoate molecular ion is expected to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the 4-methoxyphenoxy radical (•O-C₆H₄-CH₃) to form the 3-chloropropionyl cation ([CH₂ClCH₂CO]⁺), or the loss of the 3-chloropropionyl radical ([CH₂ClCH₂CO]•) to form the 4-methylphenoxonium ion ([CH₃-C₆H₄-O]⁺).

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain containing a γ-hydrogen, a rearrangement can occur. In the case of the 3-chloropropanoate moiety, a rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen can lead to the elimination of a neutral molecule, such as ethene, and the formation of a radical cation of 4-methylphenyl 2-chloroacetate.

Cleavage of the Chlorinated Alkyl Chain: Fragmentation can also be initiated by the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (Cl•) and the formation of a [M-Cl]⁺ ion. Subsequent loss of neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) can also occur.

Aromatic Ring Fragmentation: The 4-methylphenyl group can undergo characteristic fragmentation, such as the loss of a methyl radical (•CH₃) to form a phenoxy cation, or rearrangement to a tropylium-like ion.

The relative abundance of these fragment ions would depend on their stability. Cations stabilized by resonance, such as the 4-methylphenoxonium ion, are expected to be prominent in the mass spectrum.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
198/200[C₁₀H₁₁ClO₂]⁺˙Molecular Ion
107[CH₃-C₆H₄-O]⁺Alpha-cleavage
91[C₇H₇]⁺Rearrangement of the 4-methylphenyl group
91/93[CH₂ClCH₂CO]⁺Alpha-cleavage
65[C₅H₅]⁺Fragmentation of the aromatic ring

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a chemical formula of C₁₀H₁₁ClO₂, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

C: 10 x 12.000000 = 120.000000

H: 11 x 1.007825 = 11.086075

Cl: 1 x 34.968853 = 34.968853 (for ³⁵Cl isotope)

O: 2 x 15.994915 = 31.989830

Total Exact Mass (³⁵Cl): 198.044758 u

An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the molecular formula C₁₀H₁₁ClO₂.

Tandem Mass Spectrometry (MS/MS) for Complex Structural Insights

Tandem mass spectrometry (MS/MS) would offer deeper structural insights by allowing for the fragmentation of a specific, pre-selected ion. In an MS/MS experiment of this compound, the molecular ion (m/z 198/200) could be isolated and then subjected to collision-induced dissociation (CID). The resulting daughter ions would provide unambiguous evidence for the connectivity of the atoms within the molecule.

For example, fragmentation of the m/z 107 ion ([CH₃-C₆H₄-O]⁺) would be expected to yield ions characteristic of the 4-methylphenyl group, confirming this part of the structure. Similarly, fragmentation of the m/z 91/93 ion ([CH₂ClCH₂CO]⁺) would confirm the 3-chloropropionyl moiety.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and the known structures of similar aromatic esters can be used to predict its solid-state characteristics.

Crystal Packing, Intermolecular Forces, and Supramolecular Assemblies

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of the polar ester group and the C-Cl bond, along with the aromatic ring, would lead to a variety of non-covalent interactions:

Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-Cl bond are polar, leading to dipole-dipole interactions that would influence the alignment of molecules in the crystal lattice.

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset fashion. These interactions are a significant driving force in the packing of aromatic compounds.

C-H···O and C-H···π Interactions: Weak hydrogen bonds, such as those between the hydrogen atoms of the methyl or methylene (B1212753) groups and the oxygen atoms of the carbonyl group (C-H···O), or between C-H bonds and the π-system of the aromatic ring (C-H···π), would also contribute to the stability of the crystal structure.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

A hypothetical X-ray crystallographic analysis would provide precise measurements of the geometric parameters of the this compound molecule in the solid state.

Table 2: Predicted Bond Lengths and Angles for this compound

Bond/AnglePredicted ValueJustification
Bond Lengths (Å)
C=O~1.20Typical double bond length in an ester.
C-O (ester)~1.35Single bond with some double bond character due to resonance.
O-C (aryl)~1.40Single bond between oxygen and an sp² hybridized carbon.
C-Cl~1.78Typical single bond length for a C-Cl bond in an alkyl chain.
C-C (aromatic)~1.39Average bond length in a benzene (B151609) ring.
Bond Angles (°)
O=C-O~125sp² hybridization of the carbonyl carbon.
C-O-C (ester)~115sp³ hybridization of the ester oxygen with some steric influence.
Dihedral Angles (°)
C(aryl)-O-C(=O)-C~180 or ~0The ester group tends to be planar. The conformation around the O-C(aryl) bond will be influenced by crystal packing forces.

The precise values of these parameters would reveal details about the electronic distribution and steric interactions within the molecule. For instance, the planarity of the ester group and the orientation of the 3-chloropropyl chain relative to the phenyl ring would be determined by the dihedral angles.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Methylphenyl 3-chloropropanoate (B8744493) from first principles. These methods offer a detailed view of the electronic structure and are crucial for understanding its reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. For 4-Methylphenyl 3-chloropropanoate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a wealth of information. ajchem-a.com

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting areas prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO would likely be centered on the carbonyl group of the ester and the C-Cl bond. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps, another valuable output from DFT calculations, visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas and are potential sites for electrophilic attack. In this compound, these would be anticipated around the oxygen atoms of the ester group. Positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack, expected around the hydrogen atoms and the carbon atom bonded to chlorine.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.7 eVRelates to chemical reactivity and stability
Dipole Moment~ 2.5 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and based on typical results for similar aromatic esters. Actual values would require specific calculations for this compound.

Ab Initio Methods for Ground State Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for predicting ground state properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate the optimized geometry, total energy, and other fundamental properties of this compound. researchgate.net

These calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule in its most stable electronic state. For instance, the C=O bond length in the ester group is expected to be around 1.20-1.22 Å, while the C-O single bond would be approximately 1.33-1.36 Å. The geometry of the phenyl ring would be largely planar, with slight distortions due to the substituents.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ester linkage and the alkyl chain in this compound allows for multiple conformations. Understanding the relative energies of these conformers is crucial as they can influence the molecule's physical and biological properties.

Determination of Stable Conformations and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these is the C-O bond of the ester group, which typically prefers a planar s-cis or s-trans conformation. imperial.ac.uk For most esters, the s-cis (or Z) conformation is sterically favored.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of interest and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the rotational barriers between them. For this compound, key rotations would include the C-O-C-C and O-C-C-C dihedral angles. The most stable conformer would likely adopt a staggered arrangement along the propanoate chain to minimize steric hindrance.

Influence of Substituents on Molecular Conformation

The interplay of steric and electronic effects dictates the final, lowest-energy conformation. For example, repulsive interactions between the chlorine atom and the phenyl ring may favor a more extended conformation of the molecule.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgunibo.it

By calculating the vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. mdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the C=O stretch of the ester group (predicted around 1730-1750 cm⁻¹), C-O stretching vibrations, and vibrations associated with the substituted phenyl ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching1745
C-O (Ester)Stretching1250
C-ClStretching750
C-H (Aromatic)Stretching3050
C-H (Aliphatic)Stretching2980

Note: These are illustrative values and would require specific calculations for accurate prediction.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling reaction outcomes and optimizing synthesis. Computational chemistry allows for the mapping of reaction pathways, including the identification of transition states and the calculation of activation energies.

The formation of this compound, likely through the esterification of p-cresol (B1678582) with 3-chloropropanoyl chloride, presents a key chemical transformation for which an energy profile could be computationally modeled. Such a profile would illustrate the energy changes along the reaction coordinate, highlighting intermediates and transition states.

However, a detailed search of the scientific literature did not uncover any studies that have computationally modeled the energy profile for the synthesis of this compound.

From the computationally determined energy profiles, it is possible to derive important kinetic and thermodynamic parameters, such as activation energies (Ea), enthalpies of reaction (ΔH), and Gibbs free energies of activation (ΔG‡). These parameters provide quantitative insights into reaction rates and feasibility.

As no computational studies on the reaction mechanism were found, there are no published kinetic or thermodynamic parameters for the formation of this compound derived from computational models.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the solution phase, including their conformational dynamics and interactions with solvent molecules. For a molecule like this compound, MD simulations could reveal information about its flexibility and preferred conformations in different solvents.

A review of the literature indicates that no molecular dynamics simulations have been specifically reported for this compound.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are often used to predict the reactivity of new compounds based on their structural features.

While QSRR models have been developed for various classes of esters, a targeted search for QSRR studies that include this compound did not yield any specific results. Therefore, no QSRR models or associated data for this compound can be presented.

Role As a Synthetic Intermediate and Precursor Chemistry

Synthesis of Diverse Organic Esters and Carboxylic Acid Derivatives

The ester linkage in 4-Methylphenyl 3-chloropropanoate (B8744493) is susceptible to nucleophilic attack, allowing for its conversion into other esters or carboxylic acid derivatives. This reactivity is fundamental to its role as a synthetic intermediate.

Transesterification: By reacting 4-Methylphenyl 3-chloropropanoate with various alcohols in the presence of an acid or base catalyst, a diverse range of new esters can be synthesized. masterorganicchemistry.comorganic-chemistry.org This process, known as transesterification, would involve the exchange of the p-cresyl group with another alkoxy group. The choice of catalyst and reaction conditions can be tailored to optimize the yield of the desired ester. organic-chemistry.org For instance, the use of a large excess of the reactant alcohol can drive the equilibrium towards the product side. masterorganicchemistry.com

Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield 3-chloropropanoic acid and p-cresol (B1678582). youtube.com This reaction provides a route to the corresponding carboxylic acid, which can then serve as a precursor for the synthesis of other derivatives such as amides, acid chlorides, and anhydrides. mnstate.eduresearchgate.net The hydrolysis can be particularly efficient under basic conditions, where the formation of a carboxylate salt can drive the reaction to completion. youtube.com

Table 1: Potential Transesterification and Hydrolysis Reactions

ReactantReagents and ConditionsPotential Product(s)Reaction Type
This compoundEthanol, Acid or Base CatalystEthyl 3-chloropropanoate, p-CresolTransesterification
This compoundWater, Acid or Base Catalyst3-Chloropropanoic acid, p-CresolHydrolysis

Preparation of Substituted Aromatic Compounds via Derivatization of the Phenyl Ring

The p-cresyl group in this compound is an activated aromatic ring, making it amenable to electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org The methyl and the ester's oxygen are ortho, para-directing groups, which will influence the position of substitution on the benzene (B151609) ring. stackexchange.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be performed on the phenyl ring. wikipedia.org For example, treatment with a nitrating mixture (HNO₃/H₂SO₄) would likely introduce a nitro group at the positions ortho to the ester's oxygen. Similarly, halogenation with Br₂ and a Lewis acid catalyst would result in the corresponding bromo-substituted derivative. The specific conditions and reagents would determine the nature and extent of substitution. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsPotential Product
NitrationHNO₃, H₂SO₄4-Methyl-2-nitrophenyl 3-chloropropanoate
BrominationBr₂, FeBr₃2-Bromo-4-methylphenyl 3-chloropropanoate
Friedel-Crafts AcylationAcetyl chloride, AlCl₃2-Acetyl-4-methylphenyl 3-chloropropanoate

Formation of Heterocyclic Scaffolds Utilizing the Chloropropyl Moiety

The 3-chloropropyl chain provides a reactive handle for the construction of various heterocyclic systems. The chlorine atom is a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom bonds.

Cyclization Reactions: Intramolecular cyclization can be envisioned, for example, by first introducing a nucleophilic group onto the aromatic ring. Subsequent intramolecular attack of this nucleophile on the carbon bearing the chlorine atom would lead to the formation of a new ring. Furthermore, intermolecular reactions with various dinucleophiles can lead to a wide range of heterocycles. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazolidine (B1218672) ring. The versatility of α-haloketones and similar compounds in heterocyclic synthesis suggests a broad scope for the chloropropyl moiety in forming diverse ring systems. mdpi.comyoutube.com

Application as a Monomer or Precursor in Polymer Science

The structure of this compound suggests its potential utility in the field of polymer science, either as a precursor to a monomer or potentially as a monomer itself in certain types of polymerization.

A key potential application lies in its conversion to a vinyl monomer. Dehydrohalogenation of the 3-chloropropyl group, typically through treatment with a strong base, would yield 4-methylphenyl acrylate (B77674). rsc.orgnih.gov This acrylate monomer, with its reactive double bond, could then be polymerized. youtube.com The properties of the resulting poly(4-methylphenyl acrylate) would be influenced by the p-cresyl group. The ability to generate such a monomer from this compound opens up possibilities for designing polymers with specific thermal and mechanical properties. rsc.orgarkema.com

Once converted to 4-methylphenyl acrylate, this monomer could be subjected to various polymerization techniques, including free-radical polymerization. google.comresearchgate.net The kinetics of such a polymerization, including the rate of propagation and termination, could be studied to understand the influence of the p-cresyl ester group on the polymerization process. rsc.org Furthermore, the use of controlled polymerization techniques, such as RAFT polymerization, could allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net

Precursor for Ligands in Organometallic Chemistry or Catalysis

The phenoxy group of this compound can act as a binding site for metal ions, suggesting its potential as a precursor for the synthesis of ligands used in organometallic chemistry and catalysis. acs.orgprinceton.edu

The synthesis of organometallic complexes often involves the reaction of a metal precursor with a ligand containing donor atoms like oxygen. utc.eduresearchgate.net The p-cresyl moiety could be incorporated into more complex ligand architectures. For example, the aromatic ring could be further functionalized with other coordinating groups to create multidentate ligands. These ligands could then be used to form stable complexes with a variety of transition metals. The electronic and steric properties of the resulting metal complexes, and thus their catalytic activity, could be fine-tuned by modifying the ligand structure, which originates from the this compound precursor.

Utilization in Materials Science (e.g., chromatographic stationary phases)

Extensive investigation into the scientific literature and patent databases reveals no documented use of this compound as a synthetic intermediate or precursor in the field of materials science, including its application in the development of chromatographic stationary phases.

While the individual components of its structure, the 4-methylphenyl (p-cresol) group and the 3-chloropropanoate moiety, are found in various materials, the specific compound "this compound" is not identified as a building block for functional polymers or as a reagent for the surface modification of materials like silica (B1680970) gel for chromatographic applications.

Research in chromatographic stationary phases often involves the synthesis of chiral selectors or functionalized polymers that are then coated or chemically bonded to a support material. For instance, polysaccharide derivatives, such as those based on amylose (B160209) or cellulose, are frequently modified with various carbamates to create chiral stationary phases (CSPs) for enantioselective chromatography. Some of these derivatives include phenylcarbamates with different substitution patterns. For example, amylose tris(3-chloro-4-methylphenylcarbamate) is a known chiral selector used in commercial CSPs. Although this compound shares some structural similarities with this compound, they are distinct chemical entities with different linkages and functionalities.

Furthermore, the development of new CSPs has explored a wide array of synthetic strategies, including the use of isocyanate derivatives to immobilize chiral selectors onto silica supports and the synthesis of brush-type CSPs. However, none of the reviewed literature indicates the use of this compound in these or other methods for preparing chromatographic materials.

Similarly, searches for the application of this compound in broader polymer science have not yielded any specific examples of its use as a monomer or a functionalizing agent for creating specialty polymers with tailored properties.

Environmental Fate and Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradation of 4-Methylphenyl 3-chloropropanoate (B8744493) is anticipated to be a multi-step process, initiated by the cleavage of the ester bond.

The initial step in the microbial metabolism of 4-Methylphenyl 3-chloropropanoate is likely the enzymatic hydrolysis of the ester linkage by non-specific esterases, which are common in a wide range of microorganisms. This reaction releases 4-methylphenol and 3-chloropropanoic acid into the environment. Both of these hydrolysis products are known to be biodegradable by various microbial species. nih.govdergipark.org.tr

Degradation of 4-Methylphenol (p-Cresol): Several bacterial and fungal species can utilize p-cresol (B1678582) as a sole carbon and energy source. For instance, the bacterium Serratia marcescens ABHI001 has been shown to degrade p-cresol, with an 85% reduction observed after 18 hours of incubation. nih.gov The degradation pathway often proceeds through the formation of p-hydroxybenzaldehyde and p-hydroxybenzoate, eventually leading to protocatechuate, which enters central metabolic pathways. nih.gov The unicellular green alga Scenedesmus obliquus can also biodegrade p-cresol. nih.gov

Degradation of 3-Chloropropanoic Acid: The biodegradation of 3-chloropropanoic acid has been demonstrated in both bacteria and fungi. wikipedia.org For example, the fungus Trichoderma sp. MF1 can degrade 3-chloropropanoic acid, with about 90.32% of the compound disappearing from the culture medium over 20 days. dergipark.org.tr The degradation typically involves a dehalogenase enzyme that removes the chlorine atom, forming 3-hydroxypropionic acid or other intermediates that can be further metabolized. researchgate.net

Table 2: Microorganisms Involved in the Biodegradation of the Hydrolysis Products of this compound

Hydrolysis ProductDegrading MicroorganismReference
4-Methylphenol (p-Cresol)Serratia marcescens ABHI001 nih.gov
Scenedesmus obliquus nih.gov
Pseudomonas putida ATCC 17484 mdpi.com
3-Chloropropanoic AcidTrichoderma sp. MF1 dergipark.org.tr
Pseudomonas sp. B6P dergipark.org.tr
Bacillus sp. CGMCC no. 4196 researchgate.net

Based on the known metabolic pathways of its hydrolysis products, the biodegradation of this compound is expected to produce a series of intermediates before eventual mineralization to carbon dioxide and water.

Table 3: Potential Biodegradation Intermediates and End Products

Initial CompoundPrimary Hydrolysis ProductsSecondary Intermediates from 4-MethylphenolSecondary Intermediates from 3-Chloropropanoic AcidFinal End Products
This compound4-Methylphenolp-Hydroxybenzaldehyde3-Hydroxypropionic acidCarbon Dioxide
3-Chloropropanoic acidp-HydroxybenzoatePropionic acidWater
ProtocatechuateChloride ions

The formation of p-hydroxybenzaldehyde, p-hydroxybenzoate, and protocatechuate has been confirmed during the degradation of p-cresol by Serratia marcescens. nih.gov Similarly, the production of propionic acid as a byproduct of 3-chloropropionic acid degradation by Trichoderma sp. MF1 has been observed. dergipark.org.tr

Environmental Persistence and Mobility Studies (General Principles)

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move within and between environmental compartments. For organic compounds like this compound, key factors influencing these characteristics include its susceptibility to hydrolysis, biodegradation, and its tendency to sorb to soil and sediment.

Persistence:

The persistence of an ester like this compound is largely determined by the rate of its degradation. The primary degradation pathways are expected to be hydrolysis and biodegradation.

Hydrolysis: This is a chemical process where water reacts with the ester bond, breaking the molecule into its constituent alcohol (p-cresol) and carboxylic acid (3-chloropropanoic acid). The rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases. epa.govnih.gov Under alkaline conditions, the hydrolysis of esters is typically a second-order reaction, dependent on the concentration of both the ester and hydroxide (B78521) ions. nih.govnih.gov The half-life of an ester, which is the time it takes for half of the initial concentration to degrade, is a key measure of its persistence. For example, the hydrolysis half-life of various carboxylic acid esters can range from minutes to years depending on their structure and the pH of the surrounding medium. epa.govnist.gov While specific data for this compound is not readily available, data for other esters can provide an indication of its likely behavior. For instance, the estimated hydrolysis half-life for hydroxypivalyl hydroxypivalate, another ester, is extremely long under neutral conditions (113.7 years at 20°C and pH 7), highlighting that structural differences can lead to vast differences in persistence. epa.gov

Biodegradation: This involves the breakdown of the compound by microorganisms in soil and water. The structure of the molecule, including the presence of the chloro- and methyl- substituents, will influence its susceptibility to microbial attack. Bacteria are known to be major players in the degradation of esters, often initiating the process through hydrolysis to release the alcohol and acid components, which are then further metabolized. nih.gov The rate of biodegradation can be affected by environmental conditions such as temperature, moisture, and the presence of a microbial community adapted to degrading similar compounds. researchgate.net Phthalate (B1215562) esters, for example, are known to be biodegraded in the environment, although the rate can be slow for those with longer alkyl chains due to their lower water solubility. nih.gov

Mobility:

The mobility of this compound in the environment, particularly in soil, is governed by its sorption characteristics.

Soil Sorption Coefficient (Koc): This is a key parameter used to predict the mobility of organic chemicals in soil and sediment. chemsafetypro.comepa.govyoutube.com It measures the tendency of a chemical to bind to the organic carbon fraction of soil. A high Koc value indicates that the compound is likely to be strongly adsorbed to soil particles and therefore less mobile, while a low Koc value suggests the compound will remain more in the soil water and be more mobile, potentially leaching into groundwater. chemsafetypro.comepa.gov The Koc can be estimated based on a compound's octanol-water partition coefficient (Kow) and water solubility. chemsafetypro.comepa.gov For example, the triclopyr (B129103) butoxyethyl ester (TBEE), another ester-containing compound, has a high Koc of 6,000 cm³/g, indicating it adsorbs strongly to organic matter and is relatively immobile. researchgate.net In contrast, the triethylamine (B128534) salt of triclopyr has a much lower Koc range of 24.0 to 144 cm³/g, indicating greater mobility. researchgate.net The mobility of phthalate esters in soil is also influenced by their structure, with those having longer carbon chains and higher molecular weights exhibiting lower mobility. mdpi.com

Illustrative Data for Structurally Related Compounds

To provide context for the potential environmental behavior of this compound, the following table presents data for related compounds.

Compound/ClassParameterValueSignificanceReference
Carboxylic Acid EstersHydrolysis Half-lifeHighly variable (minutes to years)Indicates potential for persistence depending on structure and pH. epa.govnist.gov
Hydroxypivalyl hydroxypivalateEstimated Hydrolysis Half-life (pH 7, 20°C)113.7 yearsHighlights that some esters can be very persistent. epa.gov
Triclopyr butoxyethyl ester (TBEE)Soil Sorption Coefficient (Koc)6,000 cm³/gIndicates low mobility in soil. researchgate.net
Triclopyr triethylamine salt (TEA)Soil Sorption Coefficient (Koc)24 - 144 cm³/gIndicates higher mobility in soil. researchgate.net

Development of Analytical Methodologies for Environmental Monitoring (General)

To monitor the presence and concentration of this compound in environmental samples such as water and soil, robust analytical methodologies are required. The development of these methods typically focuses on techniques that offer high sensitivity, selectivity, and accuracy. The most common approaches for analyzing organic micropollutants are chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of semi-volatile and volatile organic compounds. researchgate.net For a compound like this compound, GC would separate it from other components in a sample mixture based on its boiling point and polarity, and the mass spectrometer would provide identification and quantification based on its unique mass spectrum.

Sample Preparation: For soil samples, an extraction step is necessary to transfer the analyte from the soil matrix into a solvent. Techniques like ultrasonic extraction or accelerated solvent extraction (ASE) can be employed, often using solvents such as acetone, hexane (B92381), or dichloromethane. nih.gov For water samples, a pre-concentration step like solid-phase extraction (SPE) might be needed to achieve the required detection limits.

Derivatization: In some cases, derivatization may be used to improve the chromatographic properties or detection sensitivity of the target analyte or its degradation products (e.g., p-cresol).

Performance: GC-MS methods can achieve very low detection limits, often in the microgram per kilogram (µg/kg) or nanogram per liter (ng/L) range. For example, a GC-MS method for determining tricresyl phosphate (B84403) isomers reported instrument detection limits (IDLs) as low as 0.1 ng. faa.gov For the analysis of phthalate esters in soil, GC-MS methods have achieved recoveries in the range of 70-120% with good precision.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are less volatile or thermally labile. nih.gov For this compound, a reverse-phase HPLC method would likely be employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

Detection: Various detectors can be coupled with HPLC, including Ultraviolet (UV), Diode Array (DAD), Fluorescence (FLD), and Mass Spectrometry (MS). The choice of detector depends on the compound's properties and the required sensitivity. nih.govepa.gov A DAD can provide spectral information, aiding in peak identification. nih.gov

Method Validation: A developed HPLC method would be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net For the analysis of various aromatic pollutants, an HPLC-FLD/DAD method demonstrated LODs between 2 and 70 µg/L. nih.gov For phenolic compounds in soil, an HPLC method reported a detection limit of 0.035 mg/kg. alsenvironmental.co.uk

Illustrative Analytical Parameters for Related Compounds

The following table summarizes typical performance characteristics of analytical methods used for compounds structurally similar to this compound.

Analytical TechniqueAnalyte ClassMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)RecoveryReference
GC-MSTricresyl Phosphates-IDL: ~0.1 ng- faa.gov
GC-MSPhthalate EstersSoil-70-120%
HPLC-FLD/DADAromatic PollutantsWaterLOD: 2-70 µg/L, LOQ: 6-210 µg/L- nih.gov
HPLCPhenolsSoilLOD: 0.035 mg/kg- alsenvironmental.co.uk
HPLCPhenolic AcidsPlant MaterialLOD: 2.58x10⁻⁹ - 6.69x10⁻⁸ M, LOQ: 7.83x10⁻⁹ - 2.03x10⁻⁷ M- researchgate.net

Conclusion and Future Research Directions

Identification of Unresolved Questions and Knowledge Gaps

Given the lack of dedicated research, the entire body of knowledge around 4-Methylphenyl 3-chloropropanoate (B8744493) can be considered a significant knowledge gap. Fundamental questions regarding its physical and chemical properties, spectroscopic data, and toxicological profile remain unanswered.

Key Unresolved Questions:

Physicochemical Properties: What are the melting point, boiling point, solubility, and other key physical constants of 4-Methylphenyl 3-chloropropanoate?

Spectroscopic Characterization: What are the definitive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound?

Reactivity Profile: How does the chloro-substituent on the propanoate moiety influence the reactivity of the ester, particularly in comparison to its non-halogenated counterpart?

Biological Activity: Does this compound exhibit any notable biological or pharmacological activity?

Synthetic Utility: What are the potential applications of this compound as a building block or intermediate in organic synthesis?

Prospects for Further Synthetic Innovation and Optimization

The synthesis of this compound would likely involve the esterification of p-cresol (B1678582) with 3-chloropropanoyl chloride or 3-chloropropanoic acid. While standard esterification methods are well-established, there is room for innovation and optimization.

Future synthetic research could focus on:

Green Synthesis: Developing environmentally benign synthetic routes using non-toxic solvents and catalysts. Acid-activated clays, for instance, have been used for the esterification of p-cresol with other carboxylic acids and could be explored for this synthesis. researchgate.net

Catalyst Development: Investigating novel catalysts to improve reaction yields, reduce reaction times, and enhance the purity of the final product.

Flow Chemistry: Exploring the use of continuous flow reactors for a more controlled, scalable, and potentially safer synthesis, especially if the reaction is exothermic.

Future Directions in Mechanistic and Theoretical Investigations

Once a reliable synthetic route is established, mechanistic and theoretical studies can provide deeper insights into the behavior of this compound.

Reaction Mechanisms: Detailed mechanistic studies of its formation and subsequent reactions would be valuable. For example, investigating the kinetics of its hydrolysis or its participation in nucleophilic substitution reactions at the carbon bearing the chlorine atom.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such theoretical data would be invaluable for confirming experimental findings and for predicting its reactivity.

Emerging Applications in Advanced Organic Synthesis and Materials Science

While no applications for this compound have been documented, its structure suggests potential utility in several areas. The presence of a reactive chlorine atom and an aromatic ring makes it a candidate for further functionalization.

Potential Future Applications:

Intermediate in Pharmaceutical Synthesis: The p-tolyl group is present in various biologically active molecules. This compound could serve as a precursor for the synthesis of more complex pharmaceutical agents. For instance, related p-tolyl propanoate derivatives are used as intermediates in the synthesis of pharmaceuticals. lookchem.com

Monomer for Polymer Synthesis: The ester functionality could potentially be used in polymerization reactions to create novel polyesters with specific properties conferred by the p-tolyl and chloro-propyl groups.

Fine Chemical Synthesis: It could be used as a building block in the synthesis of agrochemicals, fragrances, or other specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-methylphenyl 3-chloropropanoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if ventilation is inadequate .
  • Storage : Store in airtight containers away from light and moisture, ideally at 0–6°C for stability .
  • Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified hazardous waste disposal services to prevent environmental release .

Q. What synthetic routes are commonly employed for preparing 3-chloropropanoate esters, such as this compound?

  • Methodological Answer :

  • Esterification : React 3-chloropropanoic acid with 4-methylphenol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor via TLC for completion .
  • Chlorination : For derivatives, substitute hydroxyl or carboxyl groups using thionyl chloride (SOCl₂) or PCl₃, followed by coupling with 4-methylphenol .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR will show aromatic protons (δ 6.8–7.3 ppm for 4-methylphenyl) and the chloropropionate backbone (δ 3.2–4.0 ppm for CH₂Cl, δ 1.5–2.5 ppm for CH₃) .
  • IR : Look for ester C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., m/z 214 for C₁₀H₁₁ClO₂) .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in 4-methylphenyl-containing compounds?

  • Methodological Answer :

  • Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Use X-ray diffraction to determine bond lengths, angles, and packing motifs. For example, sulfonyl derivatives show π-π stacking between aromatic rings .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, Cl⋯H contacts) to explain stability and reactivity .

Q. What strategies address contradictions in spectral data during the synthesis of 3-chloropropanoate derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-phenylethyl 3-chloropropanoate or 4-chlorophenyl analogs ).
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex spectra .
  • Computational Modeling : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and simulate spectra to match experimental results .

Q. How can this compound be applied in medicinal chemistry or agrochemical research?

  • Methodological Answer :

  • Pharmacophore Design : Incorporate the 4-methylphenyl group into sulfonamide or benzamide scaffolds to target enzymes (e.g., carbonic anhydrase) or receptors .
  • Agrochemical Screening : Test herbicidal activity by derivatizing the chloropropionate moiety, which may disrupt lipid biosynthesis in plants .

Q. What are the environmental implications of 3-chloropropanoate esters, and how can their degradation be monitored?

  • Methodological Answer :

  • Biodegradation Studies : Incubate with soil microbiota and analyze via GC-MS for breakdown products (e.g., 3-chloropropionic acid) .
  • Photodegradation : Expose to UV light and track chloride ion release using ion chromatography .

Data Contradictions and Resolution

Q. Why might melting points or spectral data vary between synthetic batches of this compound?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting materials or side products .
  • Polymorphism : Perform DSC to identify crystalline vs. amorphous forms, which affect melting points .

Experimental Design Considerations

Q. How to optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. non-polar (toluene) for esterification efficiency .
  • Catalyst Selection : Compare p-toluenesulfonic acid vs. enzymatic catalysts (e.g., lipases) for greener synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.